molecular formula C7H14O2S B1313174 Hexanoic acid, 6-(methylthio)- CAS No. 54293-06-0

Hexanoic acid, 6-(methylthio)-

Cat. No. B1313174
CAS RN: 54293-06-0
M. Wt: 162.25 g/mol
InChI Key: IXKKFBLONLRKMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hexanoic acid can be produced by several microbes. One of them, Megasphaera elsdenii, has been considered as an interesting hexanoic acid producer because of its capability to utilize a variety of carbon sources . The addition of acetate to the fructose medium as an electron acceptor increased hexanoic acid production as well as cell growth .


Molecular Structure Analysis

The molecular formula of hexanoic acid is C6H12O2 . It indicates that hexanoic acid contains six carbon atoms, twelve hydrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

Hexanoic acid is a carboxylic acid derivative of hexane . The chemical reactions of hexanoic acid are typical of carboxylic acids .


Physical And Chemical Properties Analysis

Hexanoic acid appears as a colorless liquid under room temperature and exudes a strong, unpleasant odor, often likened to that of animal sweat or cheese . Hexanoic acid’s boiling point is around 205.6°C (402.1°F), and it has a melting point of -3°C (26.6°F) .

Scientific Research Applications

Analysis of Pesticide Residues

Hexanoic acid derivatives, such as 6-(methoxy(4-(methylthio)phenoxy)phosphorothioylamino)hexanoic acid, have been synthesized for use in sensitive analytical methods like ELISA (Enzyme-Linked Immunosorbent Assay) to detect organophosphorus insecticides in fruit samples. This approach enhances the ability to monitor pesticide residues in agricultural products, ensuring food safety and environmental protection (Zhang et al., 2008).

Acid Recovery in Industrial Processes

Innovative anion exchange membranes incorporating hexanoic acid derivatives have been developed for acid recovery through diffusion dialysis. These membranes show promising results in improving acid permeability, selectivity, and thermo-mechanical stability, which are crucial for the efficiency of industrial processes involving acid recovery (Irfan et al., 2018).

Food and Cosmetic Industry

Research into bioproduction methods for food additives like hexanal and hexanoic acid explores the use of microreactors and biocatalysis. These methods aim to overcome issues related to traditional synthesis, such as low yields and by-product formation, thus providing a sustainable alternative for producing flavors and fragrances used in the food and cosmetics industries (Šalić et al., 2013).

Plant Disease Resistance

Hexanoic acid has been found to induce resistance in plants against various pathogens. Studies show that it can prime the jasmonic acid and salicylic acid pathways in plants, enhancing their ability to resist diseases. This application of hexanoic acid holds potential for developing eco-friendly plant protection strategies (Scalschi et al., 2013).

Biofuel Production

Research into the bioproduction of hexanoic acid by microorganisms such as Clostridium kluyveri highlights its potential as a precursor for biofuels and other chemicals. The optimization of microbial strains and processes for hexanoic acid production could contribute to the development of sustainable bioenergy sources (Candry et al., 2018).

Safety And Hazards

Hexanoic acid can cause irritation to the skin, eyes, and respiratory tract . It can also have a negative impact on aquatic life due to its low water solubility and tendency to bioaccumulate .

Future Directions

Hexanoic acid and its derivatives are generally used for the production of artificial flavors and food additives, as well as plastics, rubber, transportation fuel, and pharmaceuticals . It is also one of the components of vanilla and cheese . The primary use of hexanoic acid is in the manufacture of its esters for use as artificial flavors, and in the manufacture of hexyl derivatives, such as hexylphenols .

properties

IUPAC Name

6-methylsulfanylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-10-6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKKFBLONLRKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441362
Record name Hexanoic acid, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexanoic acid, 6-(methylthio)-

CAS RN

54293-06-0
Record name Hexanoic acid, 6-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylsulfanyl)hexanoic acid
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